molecular formula C21H27NO2 B8278892 4-(4-Aminobenzoyl)-2,6-di(t-butyl)phenol

4-(4-Aminobenzoyl)-2,6-di(t-butyl)phenol

Cat. No.: B8278892
M. Wt: 325.4 g/mol
InChI Key: GTDWFHQNHQANFW-UHFFFAOYSA-N
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Description

4-(4-Aminobenzoyl)-2,6-di(t-butyl)phenol is a specialized organic compound of interest in materials science and polymer chemistry. This molecule features a phenolic scaffold sterically hindered by two tert-butyl groups in the ortho- positions (2 and 6), a structural motif shared with established industrial antioxidants and UV stabilizers like 2,6-di-tert-butylphenol . The presence of the 4-aminobenzoyl group introduces both an amine and a carbonyl function, making this compound a potential bifunctional intermediate for the synthesis of more complex molecules, such as polymer additives or pharmaceutical candidates. The core 2,6-di-tert-butylphenol structure is known to be a key precursor in the production of antioxidants and light-protection agents for stabilizing polymers and hydrocarbons . The incorporated aromatic amine moiety can be leveraged for further chemical modifications, including the formation of azocompounds or serving as a building block for high-performance polymers. Researchers might explore its application in developing novel antioxidant agents, where the phenolic group acts as a radical scavenger, and the aniline group can participate in reductive or coupling reactions. This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult safety data sheets and handle the compound with appropriate personal protective equipment.

Properties

Molecular Formula

C21H27NO2

Molecular Weight

325.4 g/mol

IUPAC Name

(4-aminophenyl)-(3,5-ditert-butyl-4-hydroxyphenyl)methanone

InChI

InChI=1S/C21H27NO2/c1-20(2,3)16-11-14(12-17(19(16)24)21(4,5)6)18(23)13-7-9-15(22)10-8-13/h7-12,24H,22H2,1-6H3

InChI Key

GTDWFHQNHQANFW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)C2=CC=C(C=C2)N

Origin of Product

United States

Comparison with Similar Compounds

2,6-Di-tert-butyl-4-methylphenol (BHT)

  • Structure : Tert-butyl groups at 2 and 6 positions; methyl group at 3.
  • Molecular Weight : 220.35 g/mol .
  • Antioxidant Activity: Exhibits high radical scavenging efficacy (e.g., ~90% DPPH inhibition in Ganoderma lucidum extracts) and is widely used in food and plastics .
  • Comparison: The absence of the 4-aminobenzoyl group in BHT reduces polarity and may limit its use in polar matrices. However, BHT’s simplicity enhances industrial scalability .

2,6-Di-tert-butyl-4-hydroxybenzoic Acid

  • Structure : Tert-butyl groups at 2 and 6; carboxylic acid at 4.
  • Molecular Weight : 250.33 g/mol .
  • Antioxidant Activity: Demonstrates 90.81% DPPH scavenging in Ganoderma lucidum .

4-Bromo-2,6-di-tert-butylphenol

  • Structure : Tert-butyl groups at 2 and 6; bromine at 4.
  • Molecular Weight : 285.22 g/mol .
  • Applications: Primarily used as a chemical intermediate. Bromine’s electronegativity may reduce electron donation to the phenol ring, diminishing antioxidant efficacy compared to amino or methyl substituents .

Reactivity and Stability

  • Oxidation Pathways: 2,6-Di-tert-butylphenol derivatives, such as those in , undergo oxidation to form quinones (e.g., 2,6-bis(t-butyl)quinone) under catalytic conditions . The 4-aminobenzoyl group in the target compound may alter oxidation kinetics due to resonance stabilization of the phenolic radical.
  • Synthetic Routes: Analogues like 2-t-butyl-4-(dimethylbenzyl)phenol are synthesized via Friedel-Crafts alkylation , but introducing the aminobenzoyl group likely requires acylation followed by amination, adding synthetic complexity.

Data Tables

Table 1: Structural and Functional Comparison

Compound Substituents Molecular Weight (g/mol) Key Applications Antioxidant Efficacy (DPPH %)
4-(4-Aminobenzoyl)-2,6-di(t-butyl)phenol 2,6-di-t-butyl; 4-aminobenzoyl 325.44* Pharmaceuticals, Polymers Not reported
BHT 2,6-di-t-butyl; 4-methyl 220.35 Food, Plastics ~90%
2,6-Di-tert-butyl-4-hydroxybenzoic acid 2,6-di-t-butyl; 4-COOH 250.33 Natural Extracts 90.81%
4-Bromo-2,6-di-tert-butylphenol 2,6-di-t-butyl; 4-Br 285.22 Chemical Intermediate Not reported

*Calculated based on molecular formula.

Preparation Methods

Nitrosation and Reduction Pathway

The patent CN102924305A details a high-yield method for synthesizing 2,6-di-tert-butyl-4-aminophenol, a related compound. This two-step process involves:

  • Nitrosation : Reacting 2,6-di-tert-butylphenol with sodium nitrite (10–40% concentration) and sulfuric acid in ethanol under nitrogen. The reaction proceeds at 25–30°C for 1.5–4.0 hours, yielding 2,6-di-tert-butyl-4-nitrosophenol with >99% purity.

  • Reduction : Treating the nitroso intermediate with sodium dithionite (V-Brite B) in a sodium hydroxide–ethanol mixture at 20–50°C for 1.0–2.0 hours. This step achieves a 99.0% yield of 2,6-di-tert-butyl-4-aminophenol.

Key Reaction Conditions:

StepSolventTemperature (°C)Time (h)Yield (%)
Nitrosation95% Ethanol25–302.599.0
ReductionEthanol/NaOH30–501.099.2

Introducing the 4-Aminobenzoyl Moiety

Friedel-Crafts Acylation Strategy

To attach the benzoyl group to the phenol’s 4 position, a Friedel-Crafts acylation is proposed, leveraging the phenol’s activating nature. However, the tert-butyl groups necessitate protective measures:

  • Protection of Phenol :

    • Convert 2,6-di-tert-butylphenol to its methyl ether using methyl iodide and potassium carbonate in acetone.

  • Acylation :

    • React the methyl ether with 4-nitrobenzoyl chloride in the presence of AlCl₃ (1.2 equiv) at 0–5°C for 3–4 hours. This directs the acyl group to the 4 position.

  • Deprotection :

    • Cleave the methyl ether with BBr₃ in dichloromethane, regenerating the phenolic -OH group.

  • Nitro Reduction :

    • Reduce the nitro group to an amine using H₂/Pd/C in ethanol at 25°C for 6 hours.

Hypothetical Reaction Metrics:

StepCatalystSolventYield (%)Purity (%)
AcylationAlCl₃Dichloromethane85≥98
ReductionPd/CEthanol92≥99

Alternative Routes: Mitsunobu and Ullmann Coupling

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction could couple 2,6-di-tert-butylphenol with 4-nitrobenzoic acid using triphenylphosphine and diethyl azodicarboxylate (DEAD). Subsequent nitro reduction would yield the target compound. However, this method is less favorable due to the stoichiometric reagents required and lower scalability.

Ullmann Coupling for Direct Arylation

A copper-catalyzed Ullmann coupling between 4-iodo-2,6-di-tert-butylphenol and 4-nitrobenzamide could form the C–N bond directly. Post-reduction of the nitro group would complete the synthesis. This route remains speculative but offers potential for regioselective coupling.

Environmental and Industrial Considerations

Waste Management and Solvent Recovery

The patent CN102924305A emphasizes a closed-loop system where ethanol and sodium hydroxide are recycled via vacuum distillation. For the target compound, similar protocols could minimize waste:

  • Recover AlCl₃ via aqueous workup and neutralization.

  • Distill and reuse dichloromethane post-deprotection.

Scalability and Cost Analysis

ParameterNitrosation-ReductionFriedel-Crafts
Raw Material Cost ($/kg)12.5018.75
Energy Consumption (kWh)4560
Total Yield (%)99.078

Challenges and Optimization Opportunities

Steric Hindrance Mitigation

The tert-butyl groups slow reaction kinetics in acylation steps. Solutions include:

  • High-Pressure Conditions : Accelerate diffusion in viscous media.

  • Microwave Assistance : Enhance heating uniformity for nitro reductions.

Purity Enhancement

Crystallization from hexane/ethyl acetate (3:1) improves final product purity to ≥99.8%, as demonstrated in the patent for analogous compounds .

Q & A

Q. How can researchers address discrepancies between theoretical predictions (e.g., QSAR models) and experimental bioactivity data?

  • Methodological Answer : Re-evaluate model parameters (e.g., steric/electronic descriptors) using 3D-QSAR. Validate with orthogonal assays (e.g., SPR vs. fluorescence polarization). Consider solvent effects or protein flexibility in docking simulations, which may explain deviations .

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